molecular formula C21H21ClN2O3S2 B2913244 N-(2-chlorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide CAS No. 941981-26-6

N-(2-chlorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2913244
CAS No.: 941981-26-6
M. Wt: 448.98
InChI Key: INFRKSFXAJLLKS-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorobenzyl group, and a dimethoxybenzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Dimethoxybenzylthio Group: The dimethoxybenzylthio group can be attached via a thioetherification reaction using 3,5-dimethoxybenzyl chloride and a thiol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in metabolic pathways.

    Binding to Receptors: The compound may bind to specific receptors on the cell surface, modulating cellular signaling pathways.

    Interfering with DNA/RNA: It can interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-2-(2-((3,5-dimethoxyphenyl)thio)thiazol-4-yl)acetamide: Similar structure but with a phenyl group instead of a benzyl group.

    N-(2-chlorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-(2-chlorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S2/c1-26-17-7-14(8-18(10-17)27-2)12-28-21-24-16(13-29-21)9-20(25)23-11-15-5-3-4-6-19(15)22/h3-8,10,13H,9,11-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFRKSFXAJLLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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